Bis(2-bromobenzyl) ether
Description
Historical Context and Evolution of Benzyl (B1604629) Ether Chemistry
The journey of benzyl ether chemistry began in the mid-19th century, with the first synthesis of the parent compound, dibenzyl ether, by Charles Frédéric Gerhardt in 1854. atamankimya.com Initially, benzyl ethers were recognized for their stability and were often employed as protecting groups for alcohols and phenols in organic synthesis. nih.govatamanchemicals.com The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a benzyl halide, became a fundamental technique for their preparation. organic-chemistry.org
Over the decades, the focus of benzyl ether chemistry has expanded significantly. Researchers have developed a range of methods for both the formation and cleavage of benzyl ethers, enhancing their versatility. For instance, the development of catalytic methods, such as using iron(III) chloride, has provided more environmentally benign and efficient synthesis routes. smolecule.com Furthermore, new reagents and conditions have been introduced to allow for the protection of alcohols under acidic or neutral conditions, broadening the scope of their application. organic-chemistry.org The evolution of deprotection methods has also been crucial. While catalytic hydrogenation has been a standard technique, concerns over its compatibility with other reducible functional groups have spurred the development of alternative methods, including oxidative cleavage and, more recently, visible-light-mediated debenzylation. organic-chemistry.orgacs.org This continuous innovation has solidified the position of benzyl ethers as indispensable tools in the synthesis of complex organic molecules.
Current Research Landscape and Emerging Academic Directions
The current research landscape for benzyl ethers is vibrant and multifaceted, with several exciting directions emerging. One significant area of focus is the development of more sophisticated and selective catalytic systems for their synthesis. This includes the use of silver-catalyzed C-H benzylation of ethers, which offers a novel approach to creating complex ether structures. nih.gov
Furthermore, the role of benzyl ethers is expanding beyond their traditional use as protecting groups. They are now being investigated as key components in dynamic covalent networks (CANs). rsc.org These materials have the ability to undergo reversible bond formation, leading to applications in self-healing materials and recyclable polymers. The dynamic nature of the benzyl ether linkage under specific conditions is central to this new application. rsc.org
Research is also actively exploring the synthesis and application of substituted benzyl ethers, such as Bis(2-bromobenzyl) ether. The presence of the bromine atoms in this compound, for example, introduces specific reactivity that can be exploited in cross-coupling reactions and for the synthesis of novel heterocyclic compounds. evitachem.com The study of its isomers, like Bis(4-bromobenzyl) ether, further highlights how the position of the substituent can dramatically influence the compound's properties and potential applications. smolecule.comdakenchem.com
A summary of key research directions is presented in the table below:
| Research Direction | Focus | Potential Applications |
| Advanced Catalysis | Development of novel catalysts for selective benzyl ether synthesis. | More efficient and sustainable chemical manufacturing. |
| Dynamic Covalent Networks | Utilizing the reversible nature of benzyl ether bonds. | Self-healing materials, recyclable plastics. |
| Functionalized Benzyl Ethers | Synthesis and application of substituted benzyl ethers like this compound. | Novel pharmaceuticals, advanced materials. |
| Photocatalysis | Mild and selective cleavage of benzyl ethers using light. | Greener and more selective organic synthesis. acs.org |
Interdisciplinary Relevance in Chemical Sciences
The significance of benzyl ethers, and specifically compounds like this compound, extends across various disciplines within the chemical sciences.
In organic synthesis , they remain fundamental as protecting groups and are increasingly used as key intermediates for constructing complex molecular architectures. atamankimya.comatamanchemicals.com The reactivity of the bromine atoms in this compound makes it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds through reactions like nucleophilic substitution and coupling reactions. evitachem.comsmolecule.com
In materials science , benzyl ethers are integral to the design of novel polymers. researchgate.net The development of poly(benzyl ether)s that can depolymerize in response to specific triggers is a promising area for creating "smart" materials for applications such as sensors and responsive coatings. researchgate.net this compound itself is noted for its potential use in developing polymeric materials. evitachem.com
In medicinal chemistry and pharmaceutical sciences , the benzyl ether motif is found in numerous biologically active molecules. The ability to selectively introduce and remove benzyl groups is crucial for the synthesis of many drugs. atamankimya.com While direct therapeutic applications of this compound are still under investigation, its role as a synthetic intermediate could be instrumental in the development of new pharmaceutical agents. evitachem.com
The interdisciplinary nature of benzyl ether chemistry is a testament to its fundamental importance and the continuous innovation within the field.
Structure
3D Structure
Properties
Molecular Formula |
C14H12Br2O |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
1-bromo-2-[(2-bromophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Br2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI Key |
FQXZUHVJHRZATF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Bis 2 Bromobenzyl Ether and Analogues
Direct Etherification Approaches
Direct etherification methods involve the formation of the ether bond through the direct coupling of precursor molecules, typically an alcohol and an alkyl halide. The Williamson ether synthesis is a cornerstone of this approach.
Condensation Reactions Involving 2-Bromobenzyl Alcohol Precursors
A well-established method for the synthesis of bis(2-bromobenzyl) ether is the condensation reaction between 2-bromobenzyl alcohol and 2-bromobenzyl bromide. nih.gov This reaction follows the principles of the Williamson ether synthesis, where an alkoxide, generated in situ from the alcohol, acts as a nucleophile and displaces the bromide from the alkyl halide. wikipedia.orgmasterorganicchemistry.com
In a typical procedure, 2-bromobenzyl alcohol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The sodium hydride deprotonates the hydroxyl group of the alcohol to form the corresponding sodium alkoxide. This highly nucleophilic alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 2-bromobenzyl bromide. nih.gov The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction. Subsequent purification yields the desired this compound. nih.gov
Table 1: Synthesis of this compound via Condensation Reaction nih.gov
| Reactant 1 | Reactant 2 | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (hours) | Product |
| 2-Bromobenzyl alcohol | 2-Bromobenzyl bromide | Sodium Hydride (1) | THF | 60 | 1 | This compound |
Optimization of Reaction Conditions for Enhanced Selectivity
To improve the efficiency and environmental footprint of the synthesis of symmetrical ethers like this compound, alternative methods focusing on the optimization of reaction conditions have been developed. One such approach involves the use of an iron(III) chloride catalyst in a green solvent. acs.orgnih.gov
This method facilitates the symmetrical etherification of benzyl (B1604629) alcohols, providing a more sustainable alternative to the use of stoichiometric strong bases. The reaction is carried out in the presence of a catalytic amount of iron(III) chloride hexahydrate (FeCl3·6H2O) in propylene (B89431) carbonate, a biodegradable and low-toxicity solvent. acs.orgnih.gov This catalytic system has been shown to be effective for a range of benzyl alcohols, affording the corresponding symmetrical ethers in good to excellent yields. acs.orgnih.gov The optimization of conditions such as temperature and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts.
Table 2: Comparison of Synthetic Methods for Symmetrical Benzyl Ethers
| Method | Catalyst/Base | Solvent | Temperature Range (°C) | Yield Range (%) | Environmental Considerations |
| Traditional Williamson | Sodium Hydride | THF | 50-100 | 50-95 wikipedia.org | Use of a stoichiometric strong base, flammable solvent |
| Iron-Catalyzed | FeCl3·6H2O (catalytic) | Propylene Carbonate | 70-120 | 53-91 acs.orgnih.gov | Catalytic, use of a green and recyclable solvent acs.orgnih.gov |
Reductive Etherification Techniques
Reductive etherification provides an alternative pathway to ethers, starting from carbonyl compounds. This method is particularly useful for the synthesis of symmetrical ethers from aldehydes.
Conversion of Aryl Aldehydes to Symmetrical Dibenzyl Ethers
The synthesis of symmetrical dibenzyl ethers, including this compound, can be accomplished through the reductive etherification of the corresponding aryl aldehyde. researchgate.net This transformation involves the in-situ reduction of the aldehyde to the corresponding alcohol, which then participates in an etherification reaction.
One reported method for the reductive etherification of aryl aldehydes utilizes a trialkylsilane, such as triethylsilane (Et3SiH), as the reducing agent in the presence of a catalytic amount of a Lewis acid, for instance, indium(III) chloride (InCl3). researchgate.net In this process, it is proposed that the aldehyde is first reduced by the hydrosilane to an intermediate that can then react with another molecule of the aldehyde or its reduced form to generate the symmetrical ether. This approach offers a convenient one-pot synthesis from readily available aldehydes.
Table 3: Reductive Etherification of an Aryl Aldehyde researchgate.net
| Substrate | Reducing Agent | Catalyst (catalytic) | Product Type |
| p-Bromobenzaldehyde | Triethylsilane | Indium(III) Chloride | Symmetrical Dibenzyl Ether |
Catalytic Synthesis Protocols
Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective transformations. For ether synthesis, organocatalysis presents an attractive alternative to metal-based systems.
Organohalide-Catalyzed Dehydrative O-Alkylation Processes
A recently developed strategy for the synthesis of symmetrical ethers involves the organohalide-catalyzed dehydrative O-alkylation of alcohols. This method avoids the need for pre-activation of the alcohol or the use of a separate alkylating agent.
In this protocol, an organohalide, such as a benzyl bromide derivative, can act as a catalyst for the dehydration of alcohols to form ethers. The proposed mechanism involves the in-situ formation of a more reactive alkylating agent from the alcohol and the organohalide catalyst. This intermediate then reacts with another molecule of the alcohol to produce the ether and regenerate the catalyst. This methodology has been successfully applied to the homo-etherification of various alcohols, including substituted benzyl alcohols, to yield symmetrical ethers. The reaction is typically carried out at elevated temperatures, and the catalyst loading can be optimized to achieve high yields.
Table 4: Organohalide-Catalyzed Homo-Etherification of a Benzyl Alcohol Analogue
| Substrate (Alcohol) | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Bromobenzyl alcohol | 4-Bromobenzyl bromide (10) | 120 | 24 | >99 |
Transition Metal-Mediated Etherification Systems
Transition metal catalysis offers a powerful tool for the formation of C-O bonds in ether synthesis, often providing milder reaction conditions and higher selectivity compared to traditional methods. Iron, being an abundant, inexpensive, and relatively non-toxic metal, has emerged as a catalyst of significant interest.
Iron(II) and iron(III) chlorides have proven to be effective catalysts for both the self-condensation (homo-etherification) of benzyl alcohols and the cross-etherification between two different alcohols to form symmetrical and unsymmetrical ethers, respectively.
A notable study demonstrated the symmetrical etherification of various substituted benzylic alcohols using 5 mol % of FeCl₃·6H₂O in propylene carbonate as a green and recyclable solvent. nih.govacs.org This method affords the corresponding symmetrical ethers in yields ranging from 53% to 91%. nih.govacs.org The reaction proceeds via a dehydrative condensation, with water as the only byproduct, highlighting the atom economy of this approach. For instance, the homo-etherification of 2-bromobenzyl alcohol would yield this compound. The reaction conditions are generally mild, with temperatures ranging from 70 to 120 °C. nih.gov
Table 1: Symmetrical Etherification of Substituted Benzylic Alcohols using Iron(III) Chloride Catalyst
| Entry | Benzylic Alcohol | Product | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl alcohol | Dibenzyl ether | 100 | 14 | 91 |
| 2 | 4-Methylbenzyl alcohol | Bis(4-methylbenzyl) ether | 100 | 14 | 85 |
| 3 | 4-Methoxybenzyl alcohol | Bis(4-methoxybenzyl) ether | 100 | 14 | 88 |
| 4 | 2-Chlorobenzyl alcohol | Bis(2-chlorobenzyl) ether | 120 | 24 | 78 |
| 5 | 2-Bromobenzyl alcohol | This compound | 120 | 24 | 81 |
| 6 | 4-Fluorobenzyl alcohol | Bis(4-fluorobenzyl) ether | 120 | 28 | 65 |
Reaction conditions: benzylic alcohol (2 mmol), FeCl₃·6H₂O (5 mol %), propylene carbonate (1 mL). Data sourced from a 2023 study on eco-friendly etherification. nih.gov
For the synthesis of unsymmetrical ethers (cross-etherification), a system employing 10 mol % of FeCl₂·4H₂O in the presence of a pyridine (B92270) bis-thiazoline ligand (12 mol %) has been developed. nih.govacs.org This method demonstrates high selectivity, affording the desired unsymmetrical ethers in yields of 52% to 89%. nih.govacs.org The ligand plays a crucial role in promoting the selective reaction between two different alcohol partners.
The performance of iron catalysts in etherification reactions can be significantly influenced by the choice of ligands. While some iron-catalyzed etherifications proceed efficiently without a ligand, particularly in the case of symmetrical ether synthesis, the formation of unsymmetrical ethers often necessitates the use of a ligand to control selectivity and enhance reactivity. researchgate.net
The design of the ligand is critical for achieving high catalyst performance. For instance, in the FeCl₂-catalyzed cross-etherification of benzylic alcohols, a pyridine bis-thiazoline ligand was found to be highly effective. nih.govacs.org This bidentate nitrogen ligand coordinates to the iron center, modifying its electronic and steric properties to favor the cross-coupling reaction over the competing homo-coupling of each alcohol.
Another study highlighted the use of a pyridine bis-imidazoline ligand in combination with Fe(OTf)₂ for the direct synthesis of unsymmetrical benzyl ethers from two different alcohols. researchgate.net This catalytic system demonstrated high chemoselectivity, yielding no symmetrical ether by-products. researchgate.net The success of this transformation is attributed to the crucial role of the ligand in facilitating the dehydrative coupling. researchgate.net
The exploration of various ligand architectures, including N-heterocyclic carbenes (NHCs) and phosphines, is an active area of research in iron catalysis. researchgate.netnih.govorganic-chemistry.org These ligands can stabilize the iron center and modulate its reactivity, potentially leading to even more efficient and selective etherification methodologies. However, for some iron-catalyzed reactions, ligand-free systems have also been shown to be effective, offering the advantage of simplicity and lower cost. nih.gov
Table 2: FeCl₂·4H₂O-Ligand-Catalyzed Cross-Etherification of Various Substituted Benzyl Alcohols
| Entry | Secondary Alcohol | Primary Alcohol | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(Naphthalen-2-yl)ethanol | Benzyl alcohol | 2-((1-Phenylethoxy)methyl)naphthalene | 88 |
| 2 | Cyclohexyl(phenyl)methanol | Benzyl alcohol | (Benzhydryloxymethyl)benzene | 89 |
| 3 | 1-Phenylethanol | 4-Methylbenzyl alcohol | 1-Methyl-4-((1-phenylethoxy)methyl)benzene | 82 |
| 4 | 1-(4-Bromophenyl)ethanol | Benzyl alcohol | 1-Bromo-4-(1-(benzyloxy)ethyl)benzene | 75 |
Reaction conditions: secondary alcohol (1 mmol), primary alcohol (1.2 mmol), FeCl₂·4H₂O (10 mol %), pyridine bis-thiazoline ligand (12 mol %), propylene carbonate (1 mL), 100 °C. Data sourced from a 2023 study on eco-friendly etherification. nih.gov
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The use of propylene carbonate as a green and recyclable solvent in the iron(III) chloride-catalyzed homo-etherification of benzylic alcohols is a prime example of a green chemistry approach. nih.govacs.org Propylene carbonate is a biodegradable, low-toxicity solvent with a high boiling point and low vapor pressure, making it a safer alternative to conventional volatile organic solvents. nih.gov Furthermore, this methodology generates water as the sole byproduct, leading to a high atom economy. nih.govacs.org
Solvent-free reaction conditions represent another significant green chemistry strategy. A highly efficient Fe(HSO₄)₃ catalyzed etherification of benzylic alcohols with aliphatic alcohols has been reported to proceed in good to excellent yields under solvent-free conditions. researchgate.net This approach completely eliminates the need for a solvent, thereby reducing waste and simplifying product purification.
The use of alternative energy sources such as microwave irradiation and ultrasound is also a hallmark of green synthesis. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govtsijournals.comresearcher.lifemdpi.comorganic-chemistry.org While specific examples of microwave-assisted iron-catalyzed synthesis of this compound are not prevalent, the general applicability of this technique to ether synthesis suggests its potential in this area. tsijournals.commdpi.com Similarly, ultrasound has been shown to enhance reaction rates in various organic transformations, including etherification, by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govresearchgate.net The application of sonochemistry could offer a more energy-efficient route for the synthesis of benzylic ethers. researchgate.net
Elucidation of Reaction Mechanisms and Transformative Reactivity
Nucleophilic Reactivity at Bromine Centers
The bromine atoms attached to the benzylic positions of Bis(2-bromobenzyl) ether are susceptible to nucleophilic attack. Benzylic halides are notably reactive towards nucleophilic substitution due to the stability of the potential intermediates. ucalgary.caquora.com
Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). ucalgary.cakhanacademy.org
SN1 Mechanism: This pathway involves a two-step process. First, the leaving group (bromide) departs, forming a resonance-stabilized benzylic carbocation. This intermediate is then attacked by a nucleophile. Secondary and tertiary benzylic halides typically favor this mechanism. ucalgary.ca
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub Primary benzylic halides, such as the 2-bromobenzyl units in the title compound, generally react via the SN2 pathway. ucalgary.ca
The choice between the SN1 and SN2 pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For the primary benzylic bromide centers in this compound, the SN2 mechanism is generally preferred, avoiding the formation of a primary carbocation while still benefiting from the electron-withdrawing effect of the adjacent benzene (B151609) ring that activates the carbon-bromine bond toward nucleophilic attack.
The benzylic bromide positions in this compound can react with a wide range of nucleophiles. The effectiveness of the substitution depends on the nucleophilicity of the attacking species and the reaction conditions.
| Nucleophile | Product Type | Reaction Conditions | Notes |
| Hydroxide (OH⁻) | Benzyl (B1604629) alcohol | Aqueous base | A classic substitution to form alcohols. |
| Alkoxides (RO⁻) | Benzyl ether | Williamson Ether Synthesis | Can be used to form asymmetrical ethers. libretexts.org |
| Amines (RNH₂) | Benzylamine | Typically in a suitable solvent | Forms C-N bonds. |
| Cyanide (CN⁻) | Benzyl nitrile | Aprotic solvent | Useful for carbon chain extension. |
| Fluoride (F⁻) | Benzyl fluoride | Et₃N·3HF | Specialized reagents are often needed for effective fluorination. rsc.org |
Limitations can arise from steric hindrance, either on the substrate or the nucleophile, which can slow down SN2 reactions. Furthermore, strong, bulky bases may favor elimination reactions, although this is less common for primary benzylic halides compared to other alkyl halides. ucalgary.ca
Generation and Reactivity of Transient Species
Under specific conditions, typically involving strong bases, 2-bromobenzyl derivatives can eliminate hydrogen bromide to form highly reactive, transient intermediates.
The treatment of an aryl halide, such as a bromobenzene derivative, with a very strong base can lead to the formation of benzyne (1,2-didehydrobenzene). libretexts.orglibretexts.org This process occurs via an elimination-addition mechanism. libretexts.org
The mechanism involves two main steps:
Elimination: A strong base (e.g., potassium amide, KNH₂) abstracts a proton from the carbon atom adjacent (ortho) to the one bearing the halogen. masterorganicchemistry.com The acidity of this ortho-proton is enhanced by the inductive effect of the nearby bromine atom. stackexchange.com
Formation of the Triple Bond: The resulting phenyl anion then expels the bromide ion, leading to the formation of the benzyne intermediate. masterorganicchemistry.com
Benzyne is a highly strained and reactive molecule. pressbooks.pub Its structure features a triple bond within the benzene ring, where the third bond is formed from the weak overlap of two adjacent sp² orbitals in the plane of the ring. libretexts.org This strained "triple bond" makes benzyne an excellent electrophile.
Radical Intermediates in Electrochemical Transformations
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as radicals. When coupled with electrochemistry in a technique known as EPR spectroelectrochemistry, it allows for the in-situ generation and detection of radical intermediates during an electrochemical reaction. bohrium.com
In the case of a molecule like this compound, electrochemical reduction would likely lead to the cleavage of a carbon-bromine bond, forming a benzyl radical. An EPR spectroelectrochemical experiment would involve:
Placing a solution of the compound in a specialized electrochemical cell that fits within the EPR spectrometer.
Applying a potential to the working electrode to initiate the reduction.
Simultaneously recording the EPR spectrum to detect any paramagnetic species that are formed.
The resulting EPR spectrum, with its characteristic hyperfine splitting pattern, can provide structural information about the radical intermediate, confirming its identity.
Complementing the experimental EPR data, DFT calculations are essential for the detailed characterization of the radical intermediates. researchgate.net By modeling the geometry and electronic structure of the proposed radical species, one can calculate theoretical EPR parameters, such as hyperfine coupling constants.
These calculated parameters can then be compared with the experimental values obtained from EPR spectroelectrochemistry. A good agreement between the calculated and experimental hyperfine couplings provides strong evidence for the proposed structure of the radical intermediate. researchgate.net Furthermore, DFT can be used to map out the potential energy surface for subsequent reactions of the radical, helping to predict the final products of the electrochemical transformation.
Electrocatalytic Cyclization Pathways
Proposed Mechanisms for Intramolecular Cyclization
No information is available in the searched scientific literature regarding the proposed mechanisms for the intramolecular electrocatalytic cyclization of this compound.
Influence of Cathode Materials on Electrocatalytic Activity
There are no studies in the searched literature that investigate the influence of different cathode materials on the electrocatalytic activity of this compound cyclization.
Role of Electron-Transfer Mediators
The role of electron-transfer mediators in the electrocatalytic cyclization of this compound has not been documented in the reviewed literature.
Advanced Structural Characterization and Solid State Analysis
Single-Crystal X-ray Diffraction Studies
The analysis of a single, colorless block crystal of Bis(2-bromobenzyl) ether has yielded comprehensive data regarding its atomic arrangement and bonding geometry.
The collection and refinement of crystallographic data were performed using established, high-precision methodologies to ensure the accuracy of the resulting structural model. Data was collected at a temperature of 296 K. nih.gov The crystal belongs to the monoclinic system with the space group P21/n. nih.gov
| Parameter | Value |
|---|---|
| Chemical formula | C₁₄H₁₂Br₂O |
| Formula weight | 356.04 |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 11.6022 (6) |
| b (Å) | 10.1590 (5) |
| c (Å) | 12.2368 (6) |
| β (°) | 112.853 (2) |
| Volume (ų) | 1329.10 (12) |
| Z | 4 |
| Parameter | Value |
|---|---|
| Diffractometer | Bruker X8 Proteum |
| Measured reflections | 10361 |
| Independent reflections | 2185 |
| R_int | 0.054 |
| Final R[F² > 2σ(F²)] | 0.073 |
| wR(F²) | 0.192 |
| Goodness-of-fit (S) | 1.07 |
| Parameters | 155 |
The crystal structure of this compound was solved and refined using the SHELX suite of programs. nih.gov Specifically, the structure was solved utilizing the SHELXS97 program, which employs direct methods to determine the initial phases of the structure factors. nih.gov The subsequent refinement of the structural model was carried out with SHELXL97. nih.gov This refinement process minimizes the difference between observed and calculated structure factors to produce a final, accurate molecular model. nih.gov
For the structural determination of this compound, high-resolution data were collected using a Bruker X8 Proteum diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å). nih.gov A multi-scan absorption correction (SADABS) was applied to the collected data to account for the absorption of X-rays by the crystal. nih.gov
In the refinement of the crystal structure, the hydrogen atoms were not located from the difference Fourier map but were instead placed in geometrically calculated positions. nih.gov These H-atoms were treated using a riding model, where their positions were constrained relative to their parent carbon atoms (C—H distances fixed at 0.93–0.96 Å). nih.gov Their isotropic displacement parameters (Uiso) were set to 1.2 times the equivalent isotropic displacement parameter (Ueq) of the parent carbon atom. nih.gov The available crystallographic data for this compound does not indicate any modeling for atomic disorder. nih.gov
A key feature of the molecular structure of this compound is the relative orientation of its two aromatic rings. The dihedral angle between the planes of the two bromophenyl rings is very small, indicating a nearly coplanar arrangement. smolecule.comevitachem.com
| Measurement | Value (°) |
|---|---|
| Dihedral angle between aromatic rings | 2.7 (3) |
Molecular Conformation and Stereochemistry in the Solid State
Positional Relationships of Halogen Substituents
The bromine atoms are covalently bonded to the ortho-positions of each benzene (B151609) ring. smolecule.com The precise geometric parameters derived from X-ray crystallography define their positions relative to the rest of the molecule.
| Parameter | Value |
|---|---|
| Br1—C14 Bond Length | 1.897 (5) Å |
| Br2—C1 Bond Length | 1.900 (6) Å |
| Dihedral Angle (between aromatic rings) | 2.7 (3)° |
Data derived from crystallographic studies of this compound. nih.gov
Intermolecular Interactions and Crystal Packing Phenomena
The assembly of this compound molecules into a stable crystal lattice is dictated by a combination of non-covalent forces. The nature and hierarchy of these interactions determine the final crystal packing arrangement.
C–Br···π Interactions and their Influence on Molecular Assembly
While not the dominant force in the crystal structure of this compound, the potential for C–Br···π interactions is a relevant consideration in brominated aromatic compounds. This type of interaction involves an electrophilic region on the bromine atom interacting with the nucleophilic π-system of an adjacent aromatic ring. mdpi.comnih.gov In some molecular crystals, these C–Br···π contacts can significantly influence the supramolecular assembly, leading to specific packing arrangements like molecular stacks. mdpi.com However, in the known crystal structure of this compound, the molecular conformation and the preeminence of van der Waals forces preclude the formation of significant C–Br···π interactions that would direct the crystal packing. nih.gov
Supramolecular Features and Self-Assembly Propensities
Supramolecular assembly is the spontaneous organization of molecules into well-defined structures through non-covalent interactions. semanticscholar.orgnih.gov The self-assembly propensity of this compound in the solid state is relatively straightforward. Due to the lack of strong, directional intermolecular forces, its assembly is primarily a process of efficient space-filling. nih.gov This contrasts with more complex systems where specific interactions like hydrogen bonding or coordination bonds lead to the formation of intricate architectures such as micelles or discrete metallacycles. nih.govustc.edu.cn The supramolecular structure of this compound is therefore best described as a simple, close-packed arrangement stabilized by cumulative van der Waals interactions. nih.gov
Spectroscopic Characterization in Mechanistic and Structural Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Bis(2-bromobenzyl) ether in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two main sets of signals. The methylene (B1212753) protons (-CH₂-) of the ether linkage are expected to appear as a singlet, as they are chemically equivalent and not adjacent to other protons. Their chemical shift would likely fall in the range of 3.4-4.5 ppm, typical for hydrogens on a carbon adjacent to an ether oxygen. The four aromatic protons on each of the two equivalent benzene (B151609) rings would produce a more complex series of multiplets in the aromatic region, generally between 7.0 and 7.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display seven distinct signals due to the molecule's symmetry. A single peak for the equivalent methylene carbons (-CH₂-) would be observed, alongside six separate signals for the carbons of the aromatic ring. A key feature in the ¹³C NMR spectrum is the "heavy atom effect" of bromine. stackexchange.compku.edu.cn This effect causes the ipso-carbon (the carbon atom directly bonded to the bromine) to be shielded, shifting its resonance upfield to a lower ppm value than might be predicted based on electronegativity alone. stackexchange.com This diamagnetic shielding contribution from the large electron cloud of the bromine atom is a well-documented phenomenon. stackexchange.comstackexchange.com
Table 1: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Methylene (-CH₂-) | ~4.5 | ~70 | Singlet peak in ¹H NMR. |
| Aromatic (C-H) | 7.0 - 7.6 | 127 - 132 | Complex multiplet pattern in ¹H NMR. |
| Aromatic (C-O) | - | ~137 | Quaternary carbon. |
| Aromatic (C-Br) | - | ~122 | Upfield shift due to heavy atom effect. stackexchange.com |
Low-temperature NMR is a powerful tool for studying reaction mechanisms by slowing down dynamic processes and allowing for the detection of short-lived intermediates. While specific low-temperature NMR studies on this compound have not been reported, the technique could be applied to investigate its conformational dynamics. At reduced temperatures, the rotation around the C-O-C and Ar-CH₂ bonds could be slowed sufficiently to potentially observe distinct signals for different conformers, providing insight into the molecule's rotational energy barriers. nih.gov
Isotopic labeling is an indispensable technique for tracing the movement of atoms through a chemical reaction. wikipedia.org For this compound, labeling specific atoms with isotopes such as ¹³C, ¹⁴C, or ²H (deuterium) would enable precise tracking of molecular fragments during reactions. For instance, synthesizing the compound with a ¹³C label at the benzylic carbon (-¹³CH₂-) would allow for unambiguous monitoring of this carbon's fate in rearrangement or substitution reactions using ¹³C NMR or mass spectrometry. nih.gov This approach is crucial for distinguishing between proposed mechanistic pathways, a strategy widely used in the study of benzyl (B1604629) compounds and their enzymatic reactions. nih.govnih.govresearchgate.net
Chemical exchange processes, such as conformational changes or reversible ligand binding, can be effectively studied using dynamic NMR (DNMR) techniques like Exchange Spectroscopy (EXSY). ucsb.edunih.gov These methods measure the rate at which nuclei move between different magnetic environments. researchgate.net For this compound, DNMR could be employed to quantify the kinetics of its conformational isomerism in solution. libretexts.org By analyzing changes in the NMR lineshape over a range of temperatures, it would be possible to determine the thermodynamic activation parameters for processes like bond rotation, providing a deeper understanding of the molecule's flexibility and solution-state behavior. fu-berlin.de
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectrum of this compound would be characterized by specific vibrational modes. Key absorptions would include the strong asymmetric C-O-C stretching vibration of the ether group, typically found in the 1000-1300 cm⁻¹ region. libretexts.org Other expected signals include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching modes in the 1450-1600 cm⁻¹ range, and the C-Br stretching vibration, which would appear at lower frequencies. Analysis of similar molecules like dibenzyl disulfide shows that methylene (-CH₂) group vibrations also give rise to characteristic peaks. mdpi.com Comparison between experimental spectra and those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of these vibrational modes. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methylene C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Methylene (-CH₂-) Scissoring | ~1450 | Medium |
| Asymmetric C-O-C Stretch | 1000 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a molecule. For this compound, an XPS analysis would provide distinct signals for carbon, oxygen, and bromine. The C 1s spectrum would be particularly informative, showing resolved peaks corresponding to the different chemical environments of the carbon atoms: aromatic carbons (C-C/C-H), the ether-linked carbon (C-O), and the carbon bonded to bromine (C-Br). eag.com Due to the higher electronegativity of oxygen, the C-O peak would appear at a higher binding energy (~286 eV) compared to the main C-C peak (~284.8 eV). eag.comthermofisher.com The C-Br bond would also induce a chemical shift. The Br 3d signal would appear as a doublet (3d₅/₂ and 3d₃/₂) characteristic of bromine bonded to carbon. researchgate.net This analysis confirms the presence and bonding environment of the key elements in the compound.
Electron Microscopy (SEM and TEM) in Related Material Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub In the context of materials potentially derived from this compound, such as polymers or functionalized surfaces, SEM would provide critical insights into their physical characteristics.
A focused beam of electrons scans the surface of the specimen, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. tescan-analytics.com Detectors collect these signals to form an image that reveals details about the sample's surface features. For polymeric materials, SEM is invaluable for examining surface texture, porosity, and the dispersion of any embedded particles or fillers. azom.com It can be used to analyze fracture surfaces to understand failure mechanisms, or to assess the quality and uniformity of coatings. pressbooks.pubhoustonem.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the sample's surface. houstonem.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy offers higher resolution than SEM and is used to investigate the internal structure of materials. youtube.com For nanomaterials or crystalline organic materials potentially synthesized using this compound, TEM is an indispensable tool. utexas.edu
In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material forms an image that reveals information about the sample's internal structure, crystallinity, and morphology. youtube.com High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials. nih.gov For organic materials, which are often sensitive to the electron beam, low-dose imaging techniques are employed to minimize damage. researchgate.net TEM is used to determine particle size and shape distribution in nanomaterials, and selected area electron diffraction (SAED) patterns can be used to determine the crystal structure. researchgate.net
The following table summarizes the type of information that could be obtained from SEM and TEM analysis of hypothetical materials derived from this compound.
| Technique | Information Obtained | Relevance to Material Characterization |
| SEM | Surface topography, morphology, particle size and distribution (for surface features). | Provides insights into the macroscopic and microscopic surface features of polymers and other materials, which can influence their physical and chemical properties. |
| TEM | Internal structure, particle size and shape, crystallinity, atomic lattice imaging. | Essential for understanding the nanoscale features of materials, such as the arrangement of polymer chains or the crystal structure of nanoparticles, which are critical to their performance. |
| SEM-EDS | Elemental composition and mapping of the surface. | Allows for the verification of the chemical makeup of the material and the distribution of different elements on the surface. |
| SAED (in TEM) | Crystal structure and orientation. | Determines the crystalline nature of the material, which is crucial for applications in electronics and catalysis. |
Theoretical and Computational Chemistry of Bis 2 Bromobenzyl Ether
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. DFT methods are particularly effective for systems containing heavy elements like bromine, as they can incorporate electron correlation effects at a fraction of the cost of traditional ab initio methods nih.gov.
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electron density. For bis(2-bromobenzyl) ether, the molecular geometry is a key determinant of its physical and chemical properties.
Molecular Geometry: Experimental studies based on X-ray crystallography have determined the solid-state structure of this compound (C₁₄H₁₂Br₂O) nih.govamanote.com. These studies reveal that the molecule crystallizes in a monoclinic system. A notable feature is the dihedral angle between the two aromatic rings, which is found to be a mere 2.7(3)°, indicating a nearly coplanar arrangement nih.govsmolecule.comevitachem.com. The bromine atoms are situated on the same side of the molecule nih.govsmolecule.com.
Computational predictions using DFT, typically with functionals like B3LYP and a basis set such as 6-311+G(d), can be used to optimize the molecular geometry in the gas phase nih.gov. These calculations allow for the determination of bond lengths, bond angles, and dihedral angles. A comparison between the experimentally determined crystal structure and the DFT-optimized gas-phase structure can reveal the influence of crystal packing forces on the molecular conformation. For similar brominated diphenyl ethers, DFT calculations have shown good agreement with X-ray data, with root-mean-square errors (RMSEs) for bond lengths being quite low nih.gov.
| Parameter | Experimental (Crystal) Value |
| Crystal System | Monoclinic |
| Dihedral Angle (between aromatic rings) | 2.7(3)° |
| Br1—C14 Bond Length | 1.897 (5) Å |
| Br2—C1 Bond Length | 1.900 (6) Å |
| O1—C7 Bond Length | 1.409 (8) Å |
| O1—C8 Bond Length | 1.409 (7) Å |
Data sourced from Anuradha et al. (2014) nih.gov.
Electronic Structure: DFT calculations also provide a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the ether oxygen, while the LUMO would likely be distributed over the aromatic rings and the C-Br antibonding orbitals, suggesting these sites are susceptible to nucleophilic attack or electron capture.
DFT is a powerful method for exploring the mechanisms of chemical reactions by locating transition states (TS) and mapping out the potential energy surface. This allows for the calculation of activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of the reaction.
While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, the methodologies can be applied to understand its potential transformations. For instance, its use as an intermediate in sigmatropic rearrangements like the Claisen and Cope rearrangements could be modeled nih.gov. DFT calculations could identify the transition state structures for these rearrangements and determine the energetic barriers, clarifying the reaction feasibility and pathways.
Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. DFT methods are widely used to calculate NMR and EPR parameters, aiding in the structural elucidation of molecules and their reaction intermediates.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) methods, often in conjunction with the B3LYP functional arabjchem.orgresearchgate.net. Studies on substituted benzyl (B1604629) ethers have demonstrated that these methods can predict ¹⁷O NMR chemical shifts with good accuracy when compared to experimental data arabjchem.org. The choice of basis set, such as 6-31G(d,p) or 6-31++G(d,p), can influence the accuracy of the prediction arabjchem.orgresearchgate.net. For this compound, similar calculations could predict the ¹³C and ¹H chemical shifts, which would be invaluable for confirming its structure and assigning its experimental NMR spectrum.
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as radicals. If this compound were to participate in a reaction that generates radical intermediates (e.g., through reductive cleavage of a C-Br bond), DFT calculations could be used to predict the EPR parameters of these radicals. A study on the reductive cyclisation of allyl 2-bromobenzyl ether successfully used DFT calculations to predict the isotropic g-values and hyperfine coupling constants of spin-trapped radical intermediates, which matched well with experimental EPR spectra researchgate.net. This demonstrates the potential of DFT to elucidate complex radical reaction mechanisms involving similar compounds.
Ab Initio and Post-Hartree-Fock Methodologies
While DFT is highly effective, ab initio methods provide a systematically improvable framework for electronic structure calculations. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation by treating electron-electron repulsion in an average way epfl.chyoutube.com.
Post-Hartree-Fock methods are designed to incorporate the electron correlation energy that is missed by the HF approximation epfl.chyoutube.com. These methods are generally more computationally demanding than DFT but can offer higher accuracy, which is sometimes necessary for a precise description of thermochemical properties or reaction barriers.
Common post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset theory (MP2) is a popular choice that often provides a significant improvement over HF for structural parameters and energies epfl.ch.
Configuration Interaction (CI): CI methods create a wave function that is a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to virtual orbitals. Full CI (FCI) is the exact solution to the electronic Schrödinger equation within the chosen basis set, but it is computationally intractable for all but the smallest systems epfl.ch. Truncated CI methods, like CISD (CI with single and double excitations), are more feasible.
Coupled-Cluster (CC) Theory: CC theory is one of the most accurate and widely used post-HF methods. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies github.io.
For a molecule like this compound, these high-level methods could be used to obtain benchmark data for energies, geometries, and reaction profiles, against which results from more computationally efficient DFT methods could be compared.
Quantum Chemical Characterization of Non-Covalent Interactions
Non-covalent interactions play a critical role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Quantum chemical methods can be used to identify and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The presence of two bromine atoms in this compound makes it a potential candidate for forming halogen bonds.
However, the reported crystal structure of this compound indicates that no specific intermolecular interactions beyond van der Waals contacts are observed nih.gov. This suggests that in the solid state, strong halogen bonding may not be the dominant force dictating the crystal packing for this particular conformation.
Despite this, computational methods can be used to explore the potential for halogen bonding in different environments or with different interaction partners. The quantum theory of atoms in molecules (AIM) and the reduced density gradient (RDG) analysis are powerful tools for characterizing non-covalent interactions mdpi.com.
AIM Analysis: This method analyzes the topology of the electron density to find bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs can be used to classify the nature and strength of the interaction mdpi.com.
RDG Analysis: The RDG method plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces that visually represent the location and nature of non-covalent interactions.
A theoretical study could model the interaction of this compound with various Lewis bases to characterize the nature of potential Br···Nu halogen bonds, determining their interaction energies, geometries, and electronic characteristics. This would provide valuable information about the molecule's potential role in crystal engineering and the design of supramolecular assemblies.
Advanced Applications in Organic Synthesis and Chemical Research
Role as a Protecting Group in Multi-Step Organic Syntheses
In complex organic syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. Benzyl (B1604629) ethers are widely recognized as robust protecting groups for hydroxyl functions due to their stability across a broad range of reaction conditions and their susceptibility to selective removal. nih.govyoutube.com The introduction of a bromine atom onto the benzyl ring, as in bis(2-bromobenzyl) ether, modulates the electronic properties of the protecting group, which can influence its stability and cleavage conditions.
The protection of alcohols is a fundamental operation in the synthesis of complex natural products and pharmaceuticals. Benzyl ethers are typically installed under basic conditions via the Williamson ether synthesis, involving the reaction of an alkoxide with a benzyl halide. organic-chemistry.org By analogy, this compound can serve as a reagent for the introduction of the 2-bromobenzyl protecting group to two alcohol molecules or a diol.
The primary advantage of using a brominated benzyl ether lies in the potential for alternative deprotection strategies compared to standard benzyl ethers, which are commonly cleaved by catalytic hydrogenolysis. youtube.comlibretexts.org The presence of the bromine atom offers a site for oxidative cleavage or lithiation, potentially allowing for deprotection under conditions that might be incompatible with other functional groups in the molecule.
Table 1: Comparison of Benzyl-type Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions |
|---|---|---|---|
| Benzyl | Bn | NaH, Benzyl Bromide, THF | H₂, Pd/C; or Strong Acid |
| p-Methoxybenzyl | PMB | NaH, PMB-Cl, THF | DDQ, H₂O/CH₂Cl₂; or TFA |
This table is generated based on general knowledge of protecting group chemistry; specific conditions for 2-Bromobenzyl derived from this compound require experimental validation.
Phenolic hydroxyl groups, being more acidic than those of alcohols, are also frequently protected as benzyl ethers. nih.gov The synthesis follows a similar Williamson etherification protocol. The 2-bromobenzyl group, when used for the protection of phenols, would offer similar stability to the parent benzyl group under many conditions. The electronic effect of the ortho-bromo substituent is modest, and thus the stability towards acidic and basic conditions is expected to be comparable to that of a standard benzyl ether. The key distinction remains the additional reactive handle provided by the C-Br bond, which could be exploited for selective deprotection or further functionalization.
Intermediacy in Complex Molecule Synthesis
Beyond its role as a protecting group, this compound can function as a key building block for the construction of more complex molecular skeletons. The two C-Br bonds serve as strategic points for subsequent chemical modifications.
While direct synthesis of quinazolines from this compound is not prominently documented, the 2-bromobenzyl moiety is a well-known precursor for various heterocyclic systems. For instance, a 2-bromobenzyl group can be converted into a 2-aminobenzyl derivative through reactions like the Buchwald-Hartwig amination. This amino-functionalized intermediate can then undergo cyclization with a suitable carbonyl compound or its equivalent to form a tetrahydroquinazoline ring system. The ether linkage in this compound could potentially be cleaved before or after the formation of the heterocyclic core, allowing for the synthesis of bis-heterocyclic structures.
The aryl bromide functionalities in this compound are prime candidates for participation in a wide array of palladium-catalyzed cross-coupling reactions. illinois.edu These reactions are fundamental to modern organic synthesis for the creation of carbon-carbon bonds.
Table 2: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Reaction | Organoboron Reagent | Biaryl or Alkylated Arene |
| Heck Reaction | Alkene | Substituted Alkene |
| Sonogashira Reaction | Terminal Alkyne | Aryl Alkyne |
| Stille Reaction | Organotin Reagent | Biaryl or Vinylated Arene |
Through sequential or simultaneous cross-coupling reactions at the two C-Br positions, this compound can be elaborated into complex, symmetrical, or unsymmetrical diarylmethane derivatives containing new carbon-carbon bonds. This approach allows for the systematic construction of larger molecular frameworks from a simple, readily accessible starting material.
Contribution to Catalysis Research
The structure of this compound also suggests its potential use in the field of catalysis, particularly in the design of ligands for transition metal catalysts. The ether oxygen atom and the two bromine atoms can act as coordination sites for a metal center.
Furthermore, the 2-bromobenzyl units can be transformed into other functional groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are known to be excellent ligands for a variety of catalytic transformations. For example, displacement of the bromide with a diarylphosphine anion would yield a bidentate P,O,P-type ligand precursor. Such ligands, once complexed to a metal like palladium, rhodium, or iridium, could find applications in catalysis, for example, in hydrogenation, hydroformylation, or cross-coupling reactions. The specific design and steric bulk of the resulting ligand would be dictated by the substituents on the phosphine and the inherent geometry of the this compound backbone. However, specific examples of this compound being used directly as a ligand or as a precursor in catalysis are not extensively reported in the chemical literature.
Ligand Precursor for Metal Complex Catalysts (e.g., Cr-PNP complexes)
This compound holds potential as a precursor for the synthesis of pincer-type ligands, which are crucial in the development of homogeneous catalysts. Pincer ligands are tridentate molecules that bind tightly to a central metal atom, creating a stable yet reactive complex. The "PNP" designation refers to a common pincer ligand framework where two phosphorus donor atoms are connected by a central nitrogen atom. While direct synthesis of a PNP ligand from this compound is not extensively documented, its structure is analogous to precursors used in the synthesis of related pincer ligands.
The synthesis of PNP ligands often involves the reaction of a molecule containing a central backbone with phosphorus-containing side arms. In a hypothetical pathway, this compound could be functionalized to introduce a central nitrogen-containing group and then reacted with phosphines to create a PNP ligand. These ligands are of significant interest for their application in chromium-catalyzed ethylene polymerization. Chromium complexes supported by bidentate PN ligands have demonstrated moderate to high activities for ethylene polymerization, producing high-density polyethylene (HDPE) with high molecular weights. The substituents on the ligand framework significantly influence the catalytic properties and the thermal stability of the complex.
The general structure of a Cr-PNP complex and its role in catalysis are outlined in the table below.
| Component | Role in Catalysis | Example of Influence |
| Chromium Center | Active site for polymerization | The oxidation state and coordination environment of chromium dictate the catalytic activity. |
| PNP Pincer Ligand | Stabilizes the metal center and influences reactivity | The steric bulk and electronic properties of the substituents on the phosphorus and nitrogen atoms can control the rate of polymerization and the properties of the resulting polymer. |
| Ether Backbone (hypothetical) | Provides structural integrity to the ligand | The flexibility and electronic nature of the ether linkage could modulate the geometry and reactivity of the catalytic center. |
Exploration of Ether Functionalities in Catalytic Systems
For instance, iridium and cobalt pincer complexes have been studied for their ability to catalyze the cleavage of the β-O-4 ether linkage in lignin, a complex polymer found in wood. Density Functional Theory (DFT) studies have revealed that the reaction pathway and kinetic favorability are dependent on the metal and the ligand structure. The presence of an ether functionality within the ligand itself could potentially influence the catalyst's affinity for ether-containing substrates and its ability to facilitate bond cleavage.
The key considerations for the role of ether functionalities in catalytic systems are summarized below.
| Feature | Potential Influence on Catalysis |
| Lewis Basicity | The lone pairs on the ether oxygen can interact with the metal center or co-catalysts, potentially altering the electronic environment of the catalyst. |
| Conformational Flexibility | The C-O-C bond angle and rotational freedom can influence the geometry of the pincer ligand and, consequently, the accessibility of the metal's active site. |
| Substrate Interaction | In reactions involving ether-containing substrates, the ether functionality on the ligand could participate in substrate pre-organization through hydrogen bonding or dipole-dipole interactions. |
Development of Novel Reagents and Building Blocks in Medicinal Chemistry (non-clinical)
In the realm of non-clinical medicinal chemistry, this compound serves as a valuable building block for the synthesis of more complex molecular architectures. The two bromobenzyl groups provide reactive handles for a variety of cross-coupling reactions, allowing for the construction of novel heterocyclic compounds and macrocycles. These structures are often scaffolds for the development of new therapeutic agents.
The synthesis of chiral building blocks is a critical aspect of drug discovery, as the enantiomeric form of a drug can have significantly different pharmacological effects. This compound can be used to create larger, more complex molecules that can then be subjected to asymmetric synthesis or chiral resolution to isolate the desired enantiomer. For example, derivatives of bis(bromobenzyl) have been used in the palladium-catalyzed synthesis of diazacrown ethers, which are important macrocyclic compounds with applications as chemosensors and in drug delivery.
The utility of this compound as a building block is highlighted by its potential to participate in various synthetic transformations.
| Reaction Type | Potential Product | Application in Medicinal Chemistry |
| Palladium-catalyzed amination | Macrocyclic polyamines | Scaffolds for enzyme inhibitors and receptor antagonists. |
| Suzuki and Stille coupling | Biaryl-containing macrocycles | Core structures for antiviral and anticancer agents. |
| Williamson ether synthesis (intramolecular) | Crown ethers and other cyclic ethers | Ionophores and components of drug delivery systems. |
Applications in Electrosynthesis and Electrochemistry
The electrochemical properties of this compound and related compounds have been explored in the context of electrosynthesis and the design of novel electrochemical sensors. The carbon-bromine bonds in the molecule can be reductively cleaved at an electrode surface, generating reactive intermediates that can undergo further reactions.
While direct studies on the intramolecular electrocatalytic cyclization of this compound are not prominent, research on the closely related compound, allyl 2-bromobenzyl ether, provides significant insight into this area. The reductive cyclization of allyl 2-bromobenzyl ether has been studied as a model reaction to understand the mechanisms of electrochemical activation of C-X bonds. This process involves the transfer of an electron from the electrode to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a radical intermediate, which then undergoes an intramolecular cyclization.
Such studies are crucial for developing new synthetic routes to cyclic compounds, which are prevalent in natural products and pharmaceuticals. The efficiency and selectivity of these reactions can be tuned by controlling the electrode potential and the nature of the electrocatalyst.
| Parameter | Role in Electrocatalytic Cyclization |
| Electrode Potential | Controls the rate of electron transfer and the initiation of the C-Br bond cleavage. |
| Electrocatalyst | Can lower the overpotential for the reaction and influence the reaction pathway and product distribution. |
| Solvent and Supporting Electrolyte | Affect the stability of the intermediates and the overall efficiency of the electrochemical process. |
The investigation of reaction intermediates in electrochemical processes is often challenging due to their transient nature. The study of the reductive cyclization of allyl 2-bromobenzyl ether has been used to demonstrate the utility of an improved design for electron paramagnetic resonance (EPR) spectroelectrochemical electrodes. This combined technique allows for the in-situ detection and characterization of radical intermediates formed during the electrochemical reaction.
By understanding the reaction mechanism in detail, it is possible to design more efficient and selective electrosynthetic processes. The insights gained from studying model compounds like allyl 2-bromobenzyl ether can be applied to the development of new electrode materials and designs for a wide range of electrochemical applications, including sensors and catalytic systems.
Methodological Innovations and Analytical Techniques in Research
Advanced Purification Strategies
The isolation and purification of bis(2-bromobenzyl) ether to a high degree of purity is essential for its characterization and use in subsequent applications. Various advanced strategies have been employed to achieve this, ranging from distillation and recrystallization to chromatographic techniques.
Vacuum distillation is a technique employed for the purification of compounds that are high-boiling or susceptible to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the substance is lowered. While specific parameters for the vacuum distillation of this compound are not extensively detailed in the available literature, the principle is applicable for separating it from non-volatile impurities or solvents with significantly different boiling points. For related compounds like 2-bromobenzyl bromide, a precursor, vacuum distillation is a documented purification method, suggesting its potential utility in the purification of the ether product as well prepchem.com.
For obtaining highly pure crystalline this compound, slow evaporation and recrystallization are effective methods. Colorless, block-like crystals of the compound have been successfully obtained through the slow evaporation of a solution in ethyl acetate nih.gov. This technique relies on the gradual removal of the solvent, which allows for the slow formation of a crystal lattice, resulting in a product with high purity.
Recrystallization, a related technique, involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is critical for successful recrystallization.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂Br₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.6022 (6) |
| b (Å) | 10.1590 (5) |
| c (Å) | 12.2368 (6) |
| β (°) | 112.853 (2) |
| Volume (ų) | 1329.10 (12) |
| Z | 4 |
Data obtained from single-crystal X-ray diffraction analysis. nih.gov
Chromatographic techniques are powerful tools for the separation and purification of compounds from complex mixtures based on the differential partitioning of the components between a stationary phase and a mobile phase uvic.canih.gov.
Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to assess the purity of a sample and to determine the appropriate solvent system for column chromatography nih.govsigmaaldrich.com. For this compound, a suitable TLC system would likely involve a silica gel plate as the stationary phase and a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) as the mobile phase rochester.edu.
Column Chromatography is a preparative technique used to separate larger quantities of material uvic.ca. The stationary phase, typically silica gel or alumina, is packed into a column. The sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column, carrying the components of the mixture at different rates depending on their polarity youtube.com. Since ethers are of moderate polarity, this compound would be expected to elute after nonpolar impurities and before more polar impurities like alcohols uvic.ca.
Table 2: Common Solvent Systems for Column Chromatography of Moderately Polar Compounds
| Solvent System (Mobile Phase) | Polarity | Typical Application |
|---|---|---|
| Ethyl Acetate/Hexane | Adjustable | Standard for a wide range of compounds rochester.edu |
| Dichloromethane/Hexane | Adjustable | For compounds soluble in dichloromethane |
| Ether/Petroleum Ether | Adjustable | Common alternative to ethyl acetate/hexane systems rochester.edu |
The ratio of the solvents is adjusted to achieve optimal separation.
In Situ Monitoring of Chemical Reactions
Understanding the kinetics and mechanism of a chemical reaction requires monitoring the transformation of reactants into products over time. In situ monitoring techniques allow for the real-time observation of a reaction as it occurs, providing valuable insights that may be missed with traditional endpoint analysis researchgate.net.
For reactions involving this compound, such as its synthesis via the Williamson ether synthesis from 2-bromobenzyl alcohol and 2-bromobenzyl bromide, in situ monitoring could be achieved using techniques like time-resolved Raman spectroscopy or X-ray diffraction researchgate.netirb.hr. These methods can track the disappearance of reactant signals and the appearance of product signals directly within the reaction vessel. This approach can reveal the presence of transient intermediates and provide data for kinetic modeling, leading to a more complete understanding of the reaction pathway irb.hr.
Integrated Analytical Platforms for Mechanistic Studies
To gain a comprehensive understanding of complex reaction mechanisms, integrated analytical platforms that combine multiple in situ monitoring techniques are increasingly being employed. A tandem approach, for instance, could combine powder X-ray diffraction (PXRD) to monitor changes in crystalline phases with Raman spectroscopy to provide information on molecular vibrations and bonding irb.hr.
In the context of this compound, such an integrated platform could be used to study its formation under various conditions. For example, in a solid-state synthesis, tandem PXRD-Raman monitoring could simultaneously characterize the evolution of the crystalline structures of the reactants and product while also detecting changes in the chemical bonds associated with the ether linkage formation irb.hr. This multi-faceted approach provides a more complete picture of the reaction mechanism than either technique could alone.
Q & A
Q. What is a reliable synthetic methodology for preparing Bis(2-bromobenzyl) ether, and what crystallographic data characterize its structure?
this compound can be synthesized via nucleophilic substitution using 2-bromobenzyl alcohol (0.01 mol), sodium hydride (0.01 mol), and 2-bromobenzyl bromide (0.01 mol) in tetrahydrofuran (THF) at 60°C for 1 hour. Slow evaporation of the solution over five days yields colorless crystals. The crystal structure (monoclinic, space group P2₁/n) has unit cell parameters a = 11.6022(6) Å, b = 10.1590(5) Å, c = 12.2368(6) Å, and β = 112.853(2)°, with a dihedral angle of 2.7° between aromatic rings. Br atoms adopt a synperiplanar configuration, and no intermolecular interactions beyond van der Waals contacts are observed .
Q. What safety precautions are critical when handling this compound in the laboratory?
The compound is classified under GHS as a flammable liquid (Category 4), skin irritant (Category 2), and severe eye irritant (Category 1). Key precautions include:
- Use of local exhaust ventilation and flame-resistant gloves (e.g., nitrile).
- Immediate rinsing with water for eye/skin contact and medical attention for inhalation exposure.
- Storage in a locked, cool, and dry environment away from oxidizers .
Q. How is the crystal structure of this compound refined, and what software is commonly used?
The structure is solved via direct methods using SHELXS-97 and refined with SHELXL-97 , which employ full-matrix least-squares optimization. Hydrogen atoms are placed geometrically (C–H = 0.93–0.96 Å) and assigned isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms). Discrepancies in R indices (R = 0.073, wR = 0.192) highlight the importance of high-resolution data for minimizing systematic errors .
Advanced Research Questions
Q. What intermediates form during the reductive cyclisation of allyl 2-bromobenzyl ether, and how are they characterized?
The reaction proceeds via a dissociative electron transfer (DET) mechanism, generating radical intermediates. Using EPR spectroelectrochemistry with a silver cathode and spin-trapping agents (e.g., PBN), allyl benzyl ether radicals and 4-methylisochromane radicals are detected. DFT calculations corroborate the stability of these intermediates, with bond dissociation energies (C–Br) and spin densities mapped to validate the proposed pathway .
Q. How does this compound serve as a precursor in coordination chemistry?
The compound reacts with nBuLi and chlorodiphenylphosphine to synthesize bisphosphine ligands like bis(2-diphenylphosphinobenzyl)ether. These ligands chelate copper(I) iodide, forming complexes with tetrahedral geometry. Applications include catalysis and photoluminescent materials, with crystallographic data confirming Cu–P bond lengths of ~2.3 Å .
Q. What computational methods are used to resolve contradictions in crystallographic refinement?
Discrepancies in R factors or thermal parameters are addressed via:
Q. How is this compound utilized in protective group chemistry?
The 2-bromobenzyl ether group acts as a self-oxidizing protective moiety in natural product synthesis. For example, in constructing the CP-225,917 core, oxidation of the benzyl position is achieved via bromine-mediated elimination, avoiding side reactions common with traditional oxidants like KMnO₄ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
